molecular formula C14H21N5O3S B2543448 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1396801-66-3

4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2543448
CAS No.: 1396801-66-3
M. Wt: 339.41
InChI Key: LVNNRQHSMRTIJU-UHFFFAOYSA-N
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Description

4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C14H21N5O3S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that compounds with piperazine substituents exhibit promising anticancer properties. For example, a series of polyfunctional substituted 1,3-thiazoles with piperazine substituents demonstrated effectiveness against various cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. These compounds were part of a study under the NCI-60 Human Tumor Cell Lines Screen program, indicating their potential as anticancer agents (Kostyantyn Turov, 2020).

Antimicrobial Activities

The development of novel heterocyclic compounds containing sulfonamido moieties has been aimed at creating effective antibacterial agents. Some of these newly synthesized compounds showed high antibacterial activities, highlighting the potential of such structures in combating microbial infections (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Furthermore, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were synthesized and evaluated for their antibacterial and cytotoxic activities. These compounds exhibited potent bacterial biofilm and MurB enzyme inhibition activities, suggesting their utility in addressing bacterial resistance issues (Ahmed E. M. Mekky, S. Sanad, 2020).

Fungicidal Activity

Compounds incorporating pyrazolyl-substituted derivatives have demonstrated fungicidal activity, with certain derivatives showing potential against various fungal strains. This suggests the applicability of such compounds in developing new fungicides (E. M. El-Telbani, R. H. Swellem, G. Nawwar, 2007).

Safety and Hazards

Without specific studies on this compound, it’s difficult to provide accurate information on its safety and potential hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

3,5-dimethyl-4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-12-14(13(2)22-16-12)23(20,21)19-10-7-17(8-11-19)6-9-18-5-3-4-15-18/h3-5H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNNRQHSMRTIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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